N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Description
N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as BMOX, is a small molecule that has been synthesized and studied for its potential applications in scientific research. BMOX is a member of the oxalamide family of compounds, which have been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Scientific Research Applications
Catalysis and Ligand Design
- N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide serves as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal ions, facilitating asymmetric catalysis and atom transfer radical polymerization (ATRP). Researchers often employ it as a ligand in transition metal-catalyzed reactions due to its chelating ability and steric properties .
Polymerization and Controlled Radical Polymerization
- As mentioned earlier, this compound plays a crucial role in ATRP. ATRP is a versatile method for controlled radical polymerization, allowing precise control over polymer chain length and architecture. Researchers use N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide as a ligand to regulate polymerization kinetics and achieve well-defined polymers with narrow molecular weight distributions .
Materials Science and Nanotechnology
- The compound’s unique structure makes it suitable for functionalizing surfaces and nanoparticles. Researchers have explored its use in modifying nanoparticles, creating stimuli-responsive materials, and enhancing the properties of nanocomposites. Its ability to coordinate with metal ions contributes to the design of novel materials for drug delivery, sensors, and catalysis .
Supramolecular Chemistry
- Supramolecular chemistry focuses on non-covalent interactions between molecules. N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide participates in host-guest interactions, forming inclusion complexes with other molecules. Researchers investigate its potential in creating functional supramolecular assemblies, such as molecular cages, rotaxanes, and catenanes .
Medicinal Chemistry and Drug Design
- The compound’s structural features, including the benzyl and morpholino moieties, make it interesting for drug development. Researchers explore its potential as a scaffold for designing new bioactive compounds. By modifying its substituents, they aim to create molecules with improved pharmacological properties, such as anticancer agents or enzyme inhibitors .
Coordination Chemistry and Metal Complexes
- N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide readily forms complexes with transition metal ions. These metal complexes exhibit diverse properties, including luminescence, magnetic behavior, and redox activity. Researchers investigate their applications in areas such as molecular switches, sensors, and catalysis .
properties
IUPAC Name |
N-benzyl-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-9-5-8-18(14-19)20(25-10-12-29-13-11-25)16-24-22(27)21(26)23-15-17-6-3-2-4-7-17/h2-9,14,20H,10-13,15-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWGZBOHNRZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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